molecular formula C20H43O4P B1582004 Didecyl hydrogen phosphate CAS No. 7795-87-1

Didecyl hydrogen phosphate

Cat. No.: B1582004
CAS No.: 7795-87-1
M. Wt: 378.5 g/mol
InChI Key: QHAUASBJFFBWMY-UHFFFAOYSA-N
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Description

Didecyl hydrogen phosphate is an organic compound with the molecular formula C20H43O4P. It is also known by other names such as phosphoric acid di-n-decyl ester and didecyl phosphate . This compound is a type of organophosphate, which is a class of chemicals that includes many important biological and industrial compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecyl hydrogen phosphate can be synthesized through the reaction of phosphorus oxychloride with decanol in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Didecyl hydrogen phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form decanol and phosphoric acid.

    Esterification: It can react with alcohols to form esters.

    Neutralization: It can react with bases to form salts.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Didecyl hydrogen phosphate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of didecyl hydrogen phosphate involves its interaction with biological membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in the study of membrane proteins and in the development of drug delivery systems. The molecular targets and pathways involved include interactions with phospholipids and membrane-bound proteins .

Comparison with Similar Compounds

Similar Compounds

  • Decyl phosphate
  • Dioctyl phosphate
  • Dibutyl phosphate

Comparison

Didecyl hydrogen phosphate is unique due to its longer alkyl chains compared to compounds like dibutyl phosphate and dioctyl phosphate. This results in different physical and chemical properties, such as higher hydrophobicity and different solubility characteristics. These properties make this compound particularly useful in applications requiring strong hydrophobic interactions .

Properties

IUPAC Name

didecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43O4P/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAUASBJFFBWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884439
Record name Phosphoric acid, didecyl ester
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7795-87-1
Record name Phosphoric acid, didecyl ester
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Record name Phosphoric acid, didecyl ester
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Record name Didecyl phosphate
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Record name Phosphoric acid, didecyl ester
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Record name Phosphoric acid, didecyl ester
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Record name Didecyl hydrogen phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Didecyl Phosphate in studying biological membranes?

A: Didecyl Phosphate plays a crucial role in creating synthetic membrane systems for biochemical studies. [] For instance, it's used to form catanionic vesicles with dimethyldioctadecylammonium chloride. These vesicles mimic biological membranes and are valuable tools for investigating how membrane composition influences chemical reactions. One study demonstrated this by analyzing the rate of the Kemp elimination reaction, a model reaction for studying proton transfer in biological systems, within these catanionic vesicles. []

Q2: How does the concentration of Didecyl Phosphate in catanionic vesicles affect their catalytic properties?

A: Research indicates that increasing the proportion of Didecyl Phosphate in dimethyldioctadecylammonium chloride/Didecyl Phosphate catanionic vesicles generally decreases the catalytic activity of these vesicles in reactions like the Kemp elimination. [] This effect is attributed to a complex interplay of factors. These include changes in the surface charge of the vesicles, affecting the binding of hydroxide ions (the catalytic species in Kemp elimination), and potential alterations in the microdomain structure of the membrane. []

Q3: What are the advantages of using solid-phase synthesis for producing Didecyl Phosphate and similar lipids?

A: While not specifically focusing on Didecyl Phosphate, one of the provided research articles explores the development of a solid-phase synthesis method for dialkyl phosphates, using Didecyl Phosphate as a proof-of-concept molecule. [] This approach, which employs a β-hydroxysulfone linker on Merrifield resin, offers potential advantages like simplified purification procedures and the possibility of automation, compared to traditional solution-phase synthesis. []

Q4: How does Didecyl Phosphate contribute to the properties of PVC-based uranyl ion-selective electrodes?

A: Didecyl Phosphate acts as a key component in creating uranyl ion-selective electrodes. [] Research shows that when combined with uranyl salts and incorporated into a poly(vinyl chloride) (PVC) matrix, Didecyl Phosphate facilitates the selective detection of uranyl ions. [] These electrodes demonstrate good sensitivity towards uranyl ions and show promise for applications in fields requiring monitoring of uranium concentrations. []

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